molecular formula ¹³C₁₀H₈O B1147389 2-Naphthol-13C10 CAS No. 1346600-24-5

2-Naphthol-13C10

Cat. No. B1147389
M. Wt: 154.1
InChI Key:
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Description

2-Naphthol-13C10 is the labelled analogue of 2-Naphthol . It is one of the impurities of Tolnaftate, which could be used as an antifungal agent .


Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Molecular Structure Analysis

2-Naphthol, also known as β-naphthol, has a molecular formula of C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . The presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen, and C-3 position (to a lesser extent), makes it a fascinating candidate for organic chemists .


Chemical Reactions Analysis

The electron-rich aromatic structure of 2-naphthol contains multiple reactive sites, allowing for its versatile utilization in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . One particularly effective approach has been the use of multicomponent reactions, which have facilitated the exploration of 2-naphthol’s synthetic potential in the construction of N/O-containing heterocyclic frameworks .


Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, is a chemical compound with the molecular formula C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position . This hydroxyl group confers unique reactivity to 2-naphthol, making it a valuable precursor for the synthesis of various heterocyclic compounds in organic chemistry .

Safety And Hazards

2-Naphthol is harmful when inhaled or swallowed . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling 2-Naphthol .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . Thus, this review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthol-13C10

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